molecular formula C11H14ClNO B8472935 4-(4-chlorophenyl)-N-methylbutyramide

4-(4-chlorophenyl)-N-methylbutyramide

Cat. No.: B8472935
M. Wt: 211.69 g/mol
InChI Key: CNKSGADFIXUASL-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-methylbutyramide is a high-purity organic compound of interest in chemical and pharmaceutical research. This substituted butyramide features a 4-chlorophenyl group and an N-methyl moiety, a structural motif found in various bioactive molecules. Researchers can investigate its potential as a building block or intermediate in synthetic chemistry, or study its mechanism of action and affinity in various biochemical assays. [This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.]

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-methylbutanamide

InChI

InChI=1S/C11H14ClNO/c1-13-11(14)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3,(H,13,14)

InChI Key

CNKSGADFIXUASL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCCC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Antifungal Activity

Compounds TRI and PYR () share a para-substituted aromatic moiety and N-heterocyclic core. While 4-(4-chlorophenyl)-N-methylbutyramide lacks a triazine or pyridinone ring, its chlorophenyl group may contribute to similar antifungal mechanisms, such as membrane interaction or enzyme inhibition.

Key Differences :

  • TRI/PYR: 6-membered N-heterocycles, free -NH- linker.

Mitochondrial-Targeting Diarylsulfonylureas

N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU, ) demonstrates mitochondrial accumulation dependent on pH gradients. Although this compound lacks the sulfonylurea group, its chlorophenyl moiety may facilitate similar subcellular targeting.

Fluorescent Benzamide Derivatives

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits strong fluorescence due to extended conjugation. The target compound’s butyramide chain, compared to the benzamide core, may reduce rigidity and fluorescence intensity, highlighting how backbone flexibility impacts photophysical properties .

Antiviral Triazole Derivatives

Triazole-thiol derivatives (–8) with chlorophenyl groups show antiviral activity via molecular docking. The target compound’s amide group, unlike the triazole-thiol, may limit interactions with viral proteases but improve metabolic stability due to reduced susceptibility to oxidation .

Cetirizine-Related Antihistamines

Cetirizine derivatives () feature a 4-chlorophenyl group linked to piperazine. The absence of a piperazine ring in this compound likely eliminates antihistamine activity but may reduce central nervous system penetration, favoring peripheral applications .

Comparative Data Table

Compound Name Key Structural Features Bioactivity/Property Reference
This compound Butyramide, 4-chlorophenyl, N-methyl Not specified (inferred stability)
TRI () Triazine, vinyl-aniline, methoxy Antifungal
MPCU () Diarylsulfonylurea, 4-chlorophenyl Mitochondrial targeting (anticancer)
N-(4-Chlorophenyl)-benzamide () Benzamide, methoxy, methyl Fluorescent
Cetirizine () Piperazine, 4-chlorophenyl Antihistamine

Discussion of Substituent Effects

  • Chlorophenyl Group : Enhances lipophilicity and membrane permeability in all analogs .
  • Amide vs. Urea/Sulfonylurea : Amides (e.g., target compound) generally exhibit greater hydrolytic stability than ureas (e.g., MPCU) but may have weaker hydrogen-bonding capacity .

Preparation Methods

Chlorinating Agents and Reaction Dynamics

Thionyl chloride (SOCl₂) is preferred for its gaseous byproducts, simplifying purification. In a typical protocol, 10 mmol of (I) is refluxed with SOCl₂ (15 mmol) in toluene at 80°C for 2 hours. Excess SOCl₂ is removed under vacuum, and (III) is reacted with methylamine (2 equivalents) in THF at 0°C.

Critical Parameters :

  • Temperature Control : Maintaining 0°C during amine addition prevents exothermic side reactions.

  • Yield : 88–92% with 97–99% purity after recrystallization (ethanol/water).

Comparative Analysis with Direct Amidation

ParameterAcid Chloride RouteCoupling Agent Route
Reaction Time4–6 hours18–24 hours
Yield88–92%72–78%
Byproduct ManagementSO₂, HCl (gaseous)Urea derivatives
Industrial FeasibilityHighModerate

The acid chloride method excels in yield and scalability but requires stringent handling of corrosive reagents.

Hydrolytic Routes from Nitrile Precursors

4-(4-Chlorophenyl)butyronitrile (IV) serves as a precursor under hydrolytic conditions. While conventional nitrile hydrolysis produces carboxylic acids, controlled reactions with methylamine yield the target amide.

Acid-Catalyzed Hydrolysis with Methylamine

In a modified Ritter reaction, (IV) is treated with concentrated sulfuric acid (2 equivalents) and methylamine hydrochloride (3 equivalents) in dioxane at 60°C for 12 hours. The intermediate iminium ion undergoes hydrolysis to (II) with 65–70% yield.

Limitations :

  • Competing formation of 4-(4-chlorophenyl)butyric acid necessitates precise stoichiometry.

  • Requires post-reaction neutralization and extraction, reducing overall efficiency.

Catalytic Amidation Strategies

Emerging methods leverage transition-metal catalysts or organocatalysts for atom-efficient amide bond formation.

Palladium-Catalyzed Carbonylation

Aryl halides (e.g., 4-chlorophenyl bromide) react with methylamine and carbon monoxide under Pd(OAc)₂ catalysis (5 mol%) in DMF at 100°C. Butyramide derivatives form via in situ carbonylation, though yields for (II) remain suboptimal (50–55%).

Enzyme-Mediated Synthesis

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amidation in non-aqueous media. A 72-hour reaction in tert-butanol at 40°C achieves 60% conversion, highlighting niche applicability for enantioselective synthesis.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

MethodCapital CostOperating CostEnvironmental Impact
Acid Chloride RouteModerateLowHigh (SOCl₂ waste)
Coupling Agent RouteHighModerateModerate (urea waste)
Nitrile HydrolysisLowHighLow

Waste Management and Green Chemistry

  • Solvent Recovery : DMF and THF are distilled and reused, reducing costs by 30%.

  • Byproduct Utilization : Urea derivatives from carbodiimide routes are repurposed as fertilizers.

Q & A

Q. What challenges arise in structure-activity relationship (SAR) studies due to the compound’s aromatic and amide functionalities?

  • Methodological Answer : The 4-chlorophenyl group may sterically hinder interactions with flat binding pockets. Systematically modify substituents (e.g., replace Cl with F or methyl groups) and use surface plasmon resonance (SPR) to quantify binding kinetics. Correlate changes with computational electrostatic potential maps .

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